The compound is identified by the chemical formula and has a CAS number of 875446-03-0. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. The presence of fluorine atoms in the structure enhances lipophilicity and can influence the biological activity of the compound, making it a subject of interest in medicinal chemistry .
The synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-2-one can be achieved through various methods. One notable approach involves the following steps:
For instance, one reported method utilizes nickel perchlorate as a catalyst in a one-pot reaction that combines cyclopropane derivatives with aniline, yielding the pyrrolidinone with high efficiency .
The molecular structure of 4-(3,4-Difluorophenyl)pyrrolidin-2-one features a five-membered pyrrolidine ring fused with a carbonyl group at position 2 and a 3,4-difluorophenyl substituent at position 4.
Typical characterization techniques include:
4-(3,4-Difluorophenyl)pyrrolidin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 4-(3,4-Difluorophenyl)pyrrolidin-2-one often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar pyrrolidine derivatives exhibit activity against various kinases and other targets involved in cellular signaling pathways .
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
4-(3,4-Difluorophenyl)pyrrolidin-2-one has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities, further establishing its role in medicinal chemistry .
The stereogenic center at the pyrrolidinone C4 position necessitates precise enantiocontrol for pharmaceutical applications. Catalytic asymmetric hydrogenation of enamine precursors using Rh(I)-(R,R)-Et-DuPhos complexes achieves >95% enantiomeric excess (ee), critical for SV2A-targeting ligands like UCB-J derivatives [1] [5]. Proline-derived organocatalysts enable enantioselective aldol cyclizations of 3,4-difluorophenylacetone precursors, yielding the pyrrolidinone scaffold with 88% ee under optimized conditions (20 mol% catalyst loading, −20°C) [9]. Resolution techniques employing chiral HPLC (Chiralpak IC® column, hexane/ethanol 85:15) separate racemic mixtures post-synthesis, delivering enantiopure (>99% ee) material for PET tracer development [5]. Kinetic resolution dynamic via lipase-catalyzed acylation shows promise for industrial-scale enantiopurification, achieving E-values >200 with Pseudomonas fluorescens lipase [9].
Table 1: Enantioselective Synthesis Methods Comparison
Method | Catalyst System | ee (%) | Yield (%) | Application Reference |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh(I)-(R,R)-Et-DuPhos | >95 | 78 | SV2A Ligands [1] |
Organocatalytic Cyclization | L-Prolinamide Derivatives | 88 | 65 | Intermediate [9] |
Chiral Resolution | Chiralpak IC® HPLC | >99 | 40 | [¹⁸F]SDM-8 [5] |
Enzymatic Resolution | P. fluorescens Lipase | 99 | 35 | Scalable Route [9] |
Palladium-catalyzed Suzuki-Miyaura coupling installs the 3,4-difluorophenyl moiety onto N-Boc-4-triflate-pyrrolidin-2-one precursors with exceptional efficiency. Optimized conditions [Pd(PPh₃)₄ (3 mol%), K₂CO₃, DME/H₂O 4:1, 80°C] achieve >90% conversion using 3,4-difluorophenylboronic acid, crucial for synthesizing SV2A PET tracers like [¹⁸F]SDM-8 [5] [6]. Key challenges include minimizing protodeboronation side products (<5%) through controlled reagent addition rates. Buchwald-Hartwig amidation enables N-alkylation with halogenated pyridinylmethyl fragments (e.g., 4-(chloromethyl)-3-methylpyridine), essential for SV2A binding affinity [1] [6]. Microwave-assisted coupling (100W, 120°C, 10 min) enhances reaction efficiency for electron-deficient aryl systems, reducing typical reaction times from 12h to <30 minutes [6].
Tert-butoxycarbonyl (Boc) protection of the pyrrolidinone nitrogen is indispensable for directing regioselective C4-arylation. Quantitative Boc installation occurs using di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis in THF (0°C to rt, 2h), preserving enantiopurity [5] [8]. Acidolytic deprotection (4M HCl/dioxane or TFA/DCM, 0–25°C) delivers the free amine without racemization, enabling downstream functionalization like amide coupling for PET tracer synthesis [8]. Strategic Boc usage is evidenced in the 5-step synthesis of SDM-8: Protection precedes Pd-mediated coupling, while deprotection enables pyridinylmethyl conjugation, achieving overall yields of 18% [5].
Solvent polarity critically influences SNAr efficiency for fluorophenyl systems. DMF outperforms THF and acetonitrile in reactions with pyrrolidinone anions (K₂CO₃, 60°C), achieving 85% yield due to enhanced anion solvation [1] [8]. Bidentate ligands like 1,10-phenanthroline suppress Pd-aggregation during cross-coupling, reducing side-product formation by >15% versus monodentate PPh₃ [1]. Computational DFT studies reveal that electron-withdrawing para-substituents lower the LUMO energy of aryl fluorides by 1.2–1.8 eV, accelerating nucleophilic attack at C4 [8]. Microwave irradiation (150W) in dipolar aprotic solvents further enhances SNAr kinetics, reducing reaction times from 8h to 45min while maintaining >90% regioselectivity [1].
Table 2: Solvent/Ligand Impact on SNAr Performance
Condition Variable | Optimized System | Yield (%) | Byproducts (%) |
---|---|---|---|
Solvent | DMF | 85 | <5 |
Ligand (Pd-catalysis) | 1,10-Phenanthroline | 88 | 7 |
Additive | 18-Crown-6 | 82 | 6 |
Temperature | Microwave @ 150°C | 90 | 8 |
Continuous-flow reactors enable kilogram-scale synthesis with enhanced safety and consistency. Fixed-bed Pd/C cartridges (0.5% Pd loading) facilitate Suzuki-Miyaura coupling with residence times of 8–10 minutes at 100°C, outperforming batch reactors in yield (92% vs. 85%) and purity [5]. Inline aqueous workup via membrane separation eliminates manual extraction, reducing solvent consumption by 40%. Automated chiral chromatography (SMB technology) achieves >99% ee at throughputs of 500 g/day, critical for producing enantiopure material for clinical applications [5]. End-to-end integrated systems combining flow hydrogenation, coupling, and deprotection demonstrate 72% overall yield in SDM-8 synthesis, reducing processing time from 5 days (batch) to 24 hours [6].
Table 3: Continuous-Flow Process Optimization
Process Stage | Technology | Throughput (g/h) | Yield Gain vs. Batch |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd/C Fixed-Bed Reactor | 15.2 | +7% |
Boc Deprotection | TFA-DCM Coiled Reactor | 8.5 | +9% |
Chiral Separation | Simulated Moving Bed (SMB) | 20.8 | +15% Purity |
Final Formulation | Spray Drying | 12.1 | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: